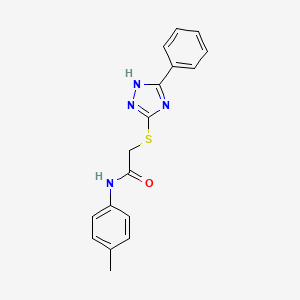![molecular formula C16H13N3O B5510365 1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)
1-[4-(4-quinazolinylamino)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-quinazolinylamino)phenyl]ethanone is an organic compound with the molecular formula C16H13N3O. It is known for its unique structure, which includes a quinazoline ring attached to a phenyl group, further connected to an ethanone moiety.
Scientific Research Applications
1-[4-(4-quinazolinylamino)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-quinazolinylamino)phenyl]ethanone typically involves the reaction of 4-aminophenyl ethanone with quinazoline derivatives under specific conditions. One common method includes:
Starting Materials: 4-aminophenyl ethanone and a quinazoline derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, with a catalyst like palladium on carbon.
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-quinazolinylamino)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated phenyl derivatives
Mechanism of Action
The mechanism by which 1-[4-(4-quinazolinylamino)phenyl]ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring is known to bind to specific active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-pyridinylamino)phenyl]ethanone: Similar structure but with a pyridine ring instead of a quinazoline ring.
1-[4-(4-benzylamino)phenyl]ethanone: Contains a benzyl group instead of a quinazoline ring
Uniqueness
1-[4-(4-quinazolinylamino)phenyl]ethanone is unique due to its quinazoline ring, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
1-[4-(quinazolin-4-ylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11(20)12-6-8-13(9-7-12)19-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKZUHZLTQWSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![3-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)



![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B5510345.png)
![(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5510353.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
![3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5510367.png)
![2-[3-(Acetyloxy)benzamido]benzoic acid](/img/structure/B5510376.png)

